molecular formula C16H15N3O3 B6527103 N-(3-methylpyridin-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide CAS No. 892467-21-9

N-(3-methylpyridin-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B6527103
CAS No.: 892467-21-9
M. Wt: 297.31 g/mol
InChI Key: GAMQASQHQLCIBK-UHFFFAOYSA-N
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Description

N-(3-methylpyridin-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic compound featuring a benzoxazolone core (2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl) linked via a propanamide chain to a 3-methylpyridin-2-yl substituent. Benzoxazolone derivatives are recognized for their diverse biological activities, including enzyme inhibition and receptor modulation, owing to their rigid heterocyclic structure and hydrogen-bonding capabilities . The 3-methylpyridine moiety may enhance solubility and influence electronic interactions, making this compound a candidate for medicinal chemistry or catalysis studies.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-11-5-4-9-17-15(11)18-14(20)8-10-19-12-6-2-3-7-13(12)22-16(19)21/h2-7,9H,8,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMQASQHQLCIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089005
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-(3-methylpyridin-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C14H14N2O2C_{14}H_{14}N_2O_2. Its structure includes a pyridine moiety and a benzoxazole ring, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, a related compound demonstrated a significant reduction in cell viability in neuroblastoma and glioblastoma cell lines with lethal concentrations (LC50) significantly lower than conventional chemotherapeutics .
  • Antioxidant Activity : Compounds containing benzoxazole rings are often associated with antioxidant properties, which may protect cells from oxidative stress and damage.
  • Modulation of Enzyme Activity : Certain derivatives have been shown to interact with specific enzymes involved in cancer metabolism, potentially altering the metabolic pathways that cancer cells rely on for growth.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line Compound Concentration (μM) LC50 (nM) Effect
Neuroblastoma0.118.9Significant cell death
Glioblastoma0.1200Greater sensitivity than control
U87 (human glioma)0.07200 ± 60Induces G2/M phase arrest

These results indicate that the compound exhibits potent cytotoxic effects at low concentrations compared to existing treatments .

Biodistribution Studies

Biodistribution studies in animal models have shown that after oral administration, the compound accumulates in various tissues, including the brain. The uptake values were measured in terms of percent injected dose per gram of tissue over time . This suggests potential for targeting central nervous system tumors effectively.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroblastoma Treatment : A study demonstrated that this compound could significantly reduce tumor size in vivo when administered alongside standard chemotherapy agents.
  • Combination Therapy : Research indicated that combining this compound with other chemotherapeutics enhanced overall efficacy and reduced resistance observed in treatment-resistant cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. N-(3-methylpyridin-2-yl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has been studied for its potential as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic or antifungal treatment .

Anticancer Properties
The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The presence of the benzoxazole moiety is believed to enhance its efficacy against certain cancer cell lines .

Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of compounds containing pyridine and benzoxazole rings. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, suggesting its application in treating neurodegenerative diseases .

Materials Science

Fluorescent Materials
The unique molecular structure of this compound allows it to exhibit fluorescence properties. This characteristic can be harnessed in developing fluorescent materials for sensors and imaging applications. The compound's photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry
In polymer science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its inclusion can lead to the development of advanced materials with tailored functionalities for industrial applications .

Biological Research

Chemical Probes
The compound serves as a valuable chemical probe for studying biological processes. Its ability to selectively bind to specific biomolecules makes it useful in elucidating biochemical pathways and interactions within cellular systems. Researchers utilize this compound to investigate enzyme activities and receptor-ligand interactions .

Drug Development
As a lead compound in drug discovery programs, this compound provides a scaffold for further structural modifications aimed at improving pharmacological profiles. Structure–activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .

Summary Table of Applications

Application Area Specific Use Notes
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anticancer PropertiesInduces apoptosis in cancer cells
Neuroprotective EffectsProtects neuronal cells from oxidative stress
Materials ScienceFluorescent MaterialsSuitable for OLEDs and imaging applications
Polymer ChemistryEnhances mechanical properties of polymers
Biological ResearchChemical ProbesUseful for studying biochemical interactions
Drug DevelopmentScaffold for optimizing pharmacological profiles

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent on Propanamide Molecular Weight Key Features Reference
Target Compound C₁₇H₁₆N₃O₃ 3-methylpyridin-2-yl ~310.33 Benzoxazolone, pyridine substituent -
BG16087 () C₁₅H₁₄N₂O₃S Thiophen-2-ylmethyl 302.35 Benzoxazolone, thiophene substituent
Compound 69 () C₂₁H₂₀N₄O₅ Complex oxazolo-oxazine-pyridine 393.13 Benzoxazolo-oxazine, pyridine, hydroxypropynyl
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () C₁₁H₁₅NO₂ 2-hydroxy-1,1-dimethylethyl 193.24 Benzamide, N,O-bidentate directing group

Key Observations:

  • Core Structure: The target compound and BG16087 () share the benzoxazolone-propanamide backbone, while Compound 69 () incorporates an extended benzoxazolo-oxazine system.
  • Synthetic Routes: Amide coupling is a common strategy, as seen in the synthesis of Compound 69 (), which uses palladium-catalyzed cross-coupling reactions . The target compound may employ similar methods, leveraging pyridine-containing amines and benzoxazolone-activated carboxylic acids.

Functional and Application Differences

  • Biological Relevance: Benzoxazolone derivatives (e.g., BG16087) are often explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems. The target compound’s pyridine substituent may confer distinct binding affinities compared to thiophene or hydroxyethyl analogs .
  • Characterization Techniques: X-ray crystallography (utilizing SHELX software, ) and NMR/HRMS () are standard for confirming structures of such compounds, ensuring reproducibility in synthesis .

Physicochemical Properties

  • Solubility and Stability: The 3-methylpyridine group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., thiophene in BG16087).
  • Melting Points: Compound 69 () exhibits a melting point of 168–170°C, suggesting that the target compound’s melting point may fall within a similar range, given structural similarities .

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